molecular formula C15H16 B084280 Benzene, 1-methyl-4-(2-phenylethyl)- CAS No. 14310-20-4

Benzene, 1-methyl-4-(2-phenylethyl)-

Cat. No.: B084280
CAS No.: 14310-20-4
M. Wt: 196.29 g/mol
InChI Key: CVFXRTRMJYAVJB-UHFFFAOYSA-N
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Description

"Benzene, 1-methyl-4-(2-phenylethyl)-" is a substituted aromatic hydrocarbon featuring a benzene ring with a methyl group at position 1 and a 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 3. This structure confers unique steric and electronic properties, distinguishing it from simpler benzene derivatives.

Properties

CAS No.

14310-20-4

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-methyl-4-(2-phenylethyl)benzene

InChI

InChI=1S/C15H16/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

CVFXRTRMJYAVJB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=CC=C2

Other CAS No.

14310-20-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with structurally related benzene derivatives, focusing on substituent effects, physicochemical properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Benzene, 1-methyl-4-(2-phenylethyl)- 1-methyl, 4-(2-phenylethyl) C₁₅H₁₆ ~196.29 Hypothesized high hydrophobicity; potential use in polymer chemistry or drug synthesis. -
Benzene, 1-methyl-4-[(1E)-2-phenylethenyl]- (4-Methylstilbene) 1-methyl, 4-(E-styryl) C₁₅H₁₄ 194.28 Photochemical activity due to conjugated double bond; used in organic synthesis .
Benzene, 1-methyl-4-(1-methylethyl)- (p-Cymene) 1-methyl, 4-isopropyl C₁₀H₁₄ 134.22 Insecticidal activity (65% aphid mortality at 35% concentration in 24 hrs); found in essential oils .
Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)- 1-methyl, 4-pentafluoroethyl C₉H₇F₅ 210.15 Electron-withdrawing substituent; enhanced stability and fluorinated compound applications .
Benzene, 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)- 1-methyl, 4-tetrafluorocyclobutyl C₁₁H₁₀F₄ 218.19 High steric bulk and fluorination; potential in materials science .
Benzene, 1-ethyl-4-methoxy-2-methyl- 1-ethyl, 4-methoxy, 2-methyl C₁₀H₁₄O 150.22 Methoxy group enhances electron density; used in fragrance and organic intermediates .

Detailed Comparative Analysis

Structural and Electronic Effects

  • Steric Bulk : The 2-phenylethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or isopropyl (e.g., p-cymene). This may reduce reactivity in electrophilic substitution reactions but enhance π-π stacking in supramolecular applications.
  • Electronic Properties :
    • Electron-donating groups (e.g., methoxy in ) increase ring electron density, favoring electrophilic substitution at ortho/para positions.
    • Electron-withdrawing groups (e.g., pentafluoroethyl in ) deactivate the ring, directing substitutions to meta positions.
    • The phenylethyl group is electronically neutral but adds a secondary aromatic ring, enhancing hydrophobic interactions.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~196 g/mol) compared to p-cymene (134 g/mol) or ethylbenzene (106 g/mol) suggests lower volatility and poorer water solubility, making it suitable for non-polar solvents .
  • Boiling Points : Bulky substituents (e.g., tetrafluorocyclobutyl in ) increase boiling points due to stronger van der Waals forces.

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